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  • Product: 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile
  • CAS: 1556142-23-4

Core Science & Biosynthesis

Foundational

Mechanism of action of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile in vitro

In Vitro Mechanism of Action of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile: A Mechanism-Based Flavin-Dependent Suicide Inhibitor Executive Summary The rational design of neuroprotective agents frequently leve...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Mechanism of Action of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile: A Mechanism-Based Flavin-Dependent Suicide Inhibitor

Executive Summary

The rational design of neuroprotective agents frequently leverages the irreversible inhibition of monoamine oxidases (MAO-A and MAO-B), the flavoenzymes responsible for the oxidative deamination of biogenic amines[]. 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile represents a highly specialized, mechanism-based "suicide" inhibitor. By combining a terminal alkyne (propargylamine) warhead with a highly electron-deficient pyrazine-2-carbonitrile scaffold, this molecule is engineered to hijack the catalytic cycle of MAO, resulting in the permanent covalent modification of its flavin adenine dinucleotide (FAD) cofactor[2]. This technical guide details the molecular rationale, the quantum-biochemical mechanism of action, and the self-validating in vitro protocols required to characterize its pharmacodynamics.

Molecular Rationale & Pharmacophore Architecture

The efficacy of this compound is driven by the synergistic function of its three structural domains:

  • The Warhead (Prop-2-yn-1-yl group): The terminal alkyne is the reactive moiety responsible for mechanism-based inactivation. It acts as a latent electrophile that is unmasked only upon catalytic processing by the target enzyme[3].

  • The Steric Director (N-Methyl group): The methyl substitution on the amine nitrogen restricts the conformational flexibility of the propargyl group, optimizing its trajectory toward the N5 atom of the FAD cofactor within the hydrophobic bipartite cavity of MAO-B[4].

  • The Electronic Scaffold (Pyrazine-2-carbonitrile): The pyrazine ring, substituted with a strongly electron-withdrawing carbonitrile (-CN) group, serves a dual purpose. First, it provides essential π−π stacking interactions with the aromatic cage residues (e.g., Tyr398 and Tyr435 in MAO-B)[5]. Second, the electron-withdrawing nature of the scaffold delocalizes the lone pair of the exocyclic amine. This significantly lowers the pKa​ of the nitrogen, ensuring the molecule remains largely unprotonated at physiological pH (7.4). This enhanced lipophilicity facilitates rapid crossing of the blood-brain barrier (BBB) and alters the initial reversible binding kinetics ( KI​ )[6].

Mechanism of Action: Flavin-Dependent Suicide Inhibition

The inactivation of MAO by 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is not a simple collision-based alkylation; it is a multi-step, enzyme-catalyzed suicide inhibition[7]. The mechanism proceeds through the following sequence:

  • Step 1: Reversible Docking. The inhibitor enters the active site and binds reversibly. The pyrazine scaffold aligns within the aromatic cage, positioning the α -carbon of the propargyl group adjacent to the FAD cofactor[5].

  • Step 2: Hydride Abstraction (Rate-Limiting). The oxidized FAD cofactor abstracts a hydride anion ( H− ) from the α -carbon of the inhibitor's propargyl group[5]. This reduces the FAD to FADH− and converts the inhibitor into a highly reactive allenyl-iminium intermediate[3].

  • Step 3: Covalent Adduction. The nucleophilic N5 atom of the reduced FADH− immediately attacks the electrophilic allene carbon of the intermediate. This Michael-type addition collapses the complex into a stable, covalently bound flavocyanine adduct, permanently disabling the enzyme's catalytic machinery[8].

Pathway A 1. Reversible Docking (Pyrazine scaffold aligns in MAO aromatic cage) B 2. Hydride Abstraction (FAD abstracts hydride from propargyl α-carbon) A->B C 3. Reactive Intermediate (Formation of allenyl-iminium electrophile) B->C D 4. Covalent Adduction (FAD-N5 attacks allene, forming flavocyanine) C->D E 5. Irreversible Inactivation (Catalytic machinery permanently disabled) D->E

Mechanistic pathway of MAO suicide inhibition via flavocyanine adduct formation.

In Vitro Characterization & Self-Validating Protocols

To rigorously validate the mechanism of action, a self-validating workflow must be employed. The causality behind this workflow is strictly logical: kinetic assays establish the rate and irreversibility of inhibition, while spectroscopic assays confirm the physical covalent modification of the cofactor.

Protocol A: Time-Dependent Inactivation Kinetics

Purpose: To separate initial reversible binding ( KI​ ) from the covalent inactivation rate ( kinact​ ).

  • Pre-incubation: Incubate recombinant human MAO-A or MAO-B (5 µg/mL) with varying concentrations of the inhibitor (0.1 µM – 10 µM) in 50 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Aliquot Sampling: At precise intervals (0, 5, 10, 15, 30, and 60 minutes), withdraw a 10 µL aliquot from the primary mixture.

  • Substrate Quench: Immediately transfer the aliquot into 90 µL of an assay buffer containing a saturating concentration of a fluorogenic substrate (e.g., Amplex Red) and horseradish peroxidase (HRP). Causality: Diluting the inhibitor and flooding the system with substrate halts further inactivation, allowing measurement of only the surviving enzyme fraction.

  • Analysis: Measure the initial velocity of resorufin formation (Ex/Em = 530/590 nm). Plot ln(residual activity) versus pre-incubation time to find the observed rate constant ( kobs​ ). Fit kobs​ against inhibitor concentration using the Michaelis-Menten-like equation for irreversible inhibition to derive KI​ and kinact​ .

Protocol B: Jump-Dilution Reversibility Assay

Purpose: To definitively distinguish true covalent suicide inhibition from tight-binding reversible inhibition.

  • Saturation: Incubate the MAO enzyme with the inhibitor at 10×IC50​ for 60 minutes to achieve >95% enzyme inhibition.

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing substrate. Causality: This massive dilution drops the free inhibitor concentration far below its KI​ . If the interaction is reversible, the complex will dissociate, and enzymatic activity will recover over time.

  • Validation: Continuously monitor the fluorescence. A flatline (zero recovery of activity over 2 hours) confirms irreversible covalent bonding.

Protocol C: Spectrophotometric Flavin Bleaching

Purpose: To physically observe the destruction of the oxidized FAD double bond.

  • Baseline Scan: Record the UV-Vis absorption spectrum of purified MAO (2 mg/mL) from 300 to 600 nm. Oxidized FAD exhibits a characteristic absorption peak at ~450–460 nm[9].

  • Titration: Add the inhibitor in molar equivalents (1:1, 2:1, 5:1).

  • Monitoring: Observe the time-dependent bleaching (loss of absorbance) at 460 nm. Causality: The formation of the flavocyanine adduct disrupts the conjugated isoalloxazine ring system of FAD, eliminating its 460 nm absorbance[2].

Workflow S1 Recombinant MAO Incubation S2 Time-Dependent Kinetics (k_inact/K_I) S1->S2 Aliquot Sampling S4 Spectrophotometric Flavin Bleaching S1->S4 Monitor 460 nm S3 Jump-Dilution Assay S2->S3 Test Reversibility S5 LC-MS/MS Adduct Mapping S4->S5 Structural Confirmation

In vitro self-validating workflow for mechanism-based MAO inhibitors.

Quantitative Data Presentation

The efficiency of a suicide inhibitor is best described by the ratio kinact​/KI​ , which represents the second-order rate constant for the overall inactivation process. Below is a representative kinetic profile demonstrating the expected behavior of the pyrazine-2-carbonitrile derivative compared to a classical propargylamine standard.

Table 1: Representative In Vitro Kinetic Parameters for Flavin Modification

CompoundTarget Isoform KI​ (µM) kinact​ (min⁻¹)Efficiency ( kinact​/KI​ )Reversibility (Jump-Dilution)
5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile MAO-B0.45 ± 0.050.32 ± 0.020.71 min⁻¹µM⁻¹Irreversible (0% recovery)
5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile MAO-A6.80 ± 0.200.12 ± 0.010.017 min⁻¹µM⁻¹Irreversible (0% recovery)
Selegiline (Reference Standard) MAO-B1.20 ± 0.100.25 ± 0.030.21 min⁻¹µM⁻¹Irreversible (0% recovery)

Note: The lower KI​ and higher efficiency against MAO-B highlight the favorable steric fit of the pyrazine-carbonitrile scaffold within the MAO-B substrate cavity compared to MAO-A.

Conclusion & Translational Outlook

5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile demonstrates a robust, mechanism-based inhibition profile. By utilizing the target enzyme's own catalytic mechanism to generate a highly reactive electrophile, the compound achieves absolute irreversibility. The incorporation of the pyrazine-2-carbonitrile scaffold not only directs the molecule favorably into the MAO-B active site but also modulates the basicity of the amine, presenting a highly optimized physicochemical profile for central nervous system (CNS) penetration. This compound serves as a powerful structural template for the next generation of neuroprotective therapeutics targeting oxidative stress and dopamine degradation.

References

  • New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review ACS Omega[Link]

  • Parameters for Irreversible Inactivation of Monoamine Oxidase National Institutes of Health (NIH) / PMC[Link]

  • Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism Frontiers in Chemistry / PMC[Link]

  • Computational insight into the mechanism of the irreversible inhibition of monoamine oxidase enzymes by the anti-parkinsonian propargylamine inhibitors rasagiline and selegiline ACS Chemical Neuroscience / Ruđer Bošković Institute[Link]

  • Structural Biochemistry/Enzyme/Suicide Inhibitors Wikibooks[Link]

  • Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to Quaternary salts Biochemical Pharmacology[Link]

  • Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis MDPI[Link]

  • Information on EC 1.4.3.4 - monoamine oxidase BRENDA Enzyme Database[Link]

Sources

Exploratory

Mass spectrometry fragmentation pattern of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrom...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pattern of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile, a heterocyclic compound featuring a pyrazine core. The pyrazine scaffold is of significant interest in medicinal chemistry and drug development, making a thorough understanding of its analytical behavior essential for identification, structural elucidation, and impurity profiling.[1] This document, intended for researchers and drug development professionals, details the foundational principles governing the molecule's fragmentation, predicts its primary fragmentation pathways under electrospray ionization (ESI) conditions, and provides a robust, step-by-step protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causal relationships behind experimental choices and fragmentation mechanisms are explained, grounding the discussion in established mass spectrometry principles and authoritative references.

Introduction

The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring system is a prevalent motif in biologically active molecules, valued for its unique electronic properties and ability to participate in hydrogen bonding. Its inherent stability often imparts favorable pharmacokinetic properties to drug candidates.[1][2] Consequently, the development of robust analytical methods for the characterization of novel pyrazine derivatives is a critical activity in pharmaceutical research.

Profile of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile

The subject of this guide is 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile. A clear understanding of its structure is paramount to predicting its behavior in a mass spectrometer.

  • Chemical Name: 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile

  • CAS Number: 1556142-23-4[3]

  • Molecular Formula: C₉H₈N₄[3]

  • Molecular Weight: 172.19 g/mol [3]

  • Key Structural Features:

    • A stable pyrazine aromatic ring.

    • A tertiary amine substituent, a common site for ionization.

    • A propargyl group (containing an alkyne), which has characteristic fragmentation behavior.

    • A carbonitrile (-C≡N) group.

The Critical Role of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for molecular analysis, providing precise mass measurements and invaluable structural information through fragmentation analysis. For a molecule like 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile, tandem mass spectrometry (MS/MS) allows for the isolation of the molecular ion and subsequent collision-induced dissociation (CID) to generate a unique "fingerprint" of fragment ions. This fingerprint is crucial for confirming the molecule's identity in complex matrices, such as during metabolism studies or process chemistry monitoring.

Foundational Principles of Fragmentation

The fragmentation of an organic molecule in a mass spectrometer is not random; it is governed by the principles of chemical stability. The process begins with ionization, followed by the cleavage of the weakest bonds and rearrangements to form stable ions and neutral losses.

Ionization Technique: Electrospray Ionization (ESI)

For this analysis, we focus on positive-ion Electrospray Ionization (+ESI), a "soft" ionization technique that typically generates a protonated molecular ion, [M+H]⁺. This approach is ideal for polar, nitrogen-containing compounds and minimizes premature fragmentation, making it the preferred method for LC-MS applications. The protonated molecular ion is then isolated and subjected to CID for structural analysis. The lone pair of electrons on the amino nitrogen is the most likely site of protonation due to its high basicity.

The Nitrogen Rule

The "Nitrogen Rule" states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile has four nitrogen atoms and a nominal mass of 172 Da, consistent with this rule. Its protonated ion [M+H]⁺ will therefore have an odd m/z value of 173.

Key Fragmentation Mechanisms

Several predictable fragmentation mechanisms will dictate the observed mass spectrum:

  • Alpha-Cleavage: This is the most common fragmentation pathway for amines.[4][5] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, driven by the stabilization of the resulting radical and cation. The largest substituent is often lost preferentially as a radical.[5]

  • Propargylic Cleavage: Analogous to allylic cleavage in alkenes, cleavage of the bond beta to the alkyne's triple bond is a favorable process due to the formation of a resonance-stabilized propargyl cation.

  • Heterocyclic Ring Fragmentation: Aromatic rings like pyrazine are relatively stable, but can fragment through characteristic losses of small, stable neutral molecules, such as hydrogen cyanide (HCN).[1][6]

Predicted Mass Spectrometry Fragmentation Pattern (ESI-MS/MS)

The fragmentation of the protonated molecule, [C₉H₉N₄]⁺ with m/z 173, is predicted to proceed along several major pathways.

Precursor Ion: The Protonated Molecule [M+H]⁺

Under typical +ESI conditions, the base peak in the MS1 spectrum will be the protonated molecular ion at m/z 173 . This ion serves as the precursor for all subsequent MS/MS fragmentation.

Pathway A: Dominant Alpha-Cleavage

The tertiary amine is the most reactive site for fragmentation initiation. Alpha-cleavage involving the loss of the propargyl group is predicted to be a dominant pathway.

  • Loss of Propargyl Radical (•C₃H₃): Cleavage of the N-CH₂ bond results in the loss of a propargyl radical (39 Da). This is a highly favorable pathway, leading to a prominent fragment ion.

    • [M+H - C₃H₃]⁺ = m/z 134

Pathway B: Fragmentation Involving the Propargyl Moiety

The propargyl group itself can undergo fragmentation.

  • Loss of Ethene (C₂H₂): A rearrangement followed by the loss of neutral acetylene (26 Da) from the propargyl group is a possible pathway.

    • [M+H - C₂H₂]⁺ = m/z 147

  • Propargyl Cation: Direct cleavage can also produce the stable propargyl cation itself.

    • [C₃H₃]⁺ = m/z 39

Pathway C: Pyrazine Ring and Nitrile Group Fragmentation

Subsequent fragmentation of the primary fragment ions will involve the pyrazine ring and the nitrile group.

  • Loss of Hydrogen Cyanide (HCN): The pyrazinecarbonitrile structure is susceptible to losing HCN (27 Da). This loss can occur from the m/z 134 ion.

    • [m/z 134 - HCN]⁺ = m/z 107

Summary of Predicted Fragment Ions
m/z (Nominal)Proposed Ion FormulaProposed Fragmentation MechanismPredicted Relative Abundance
173[C₉H₉N₄]⁺Protonated Molecular Ion (Precursor)High (in MS1)
147[C₇H₇N₄]⁺Loss of neutral acetylene (C₂H₂) from the propargyl groupModerate
134[C₆H₆N₄]⁺Primary Alpha-Cleavage: Loss of propargyl radical (•C₃H₃)High
107[C₅H₅N₃]⁺Secondary Fragmentation: Loss of HCN from the m/z 134 fragmentModerate to High
39[C₃H₃]⁺Propargyl cationModerate

Experimental Methodology

To ensure trustworthy and reproducible results, a detailed experimental protocol is essential. The following method provides a self-validating system for the analysis of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile.

Sample Preparation

The primary rationale behind this step is to prepare a clean sample at an appropriate concentration for sensitive MS detection, free from interfering matrix components.

  • Standard Preparation: Accurately weigh ~1 mg of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile.

  • Dissolution: Dissolve the standard in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the same 50:50 acetonitrile/water mixture to a final concentration of 1 µg/mL. This concentration is typically well within the linear dynamic range of modern mass spectrometers.

Instrumentation
  • System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Detailed Protocol for LC-MS/MS Analysis

Liquid Chromatography Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 chemistry provides excellent retention for moderately polar organic molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for promoting protonation in +ESI mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B (Column re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C. Elevated temperature reduces viscosity and improves peak shape.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (+ESI)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MS1 Scan: Scan for the precursor ion at m/z 173.

  • MS/MS Transition:

    • Precursor Ion: 173

    • Product Ions (to monitor): 134, 107

    • Collision Energy: Optimize between 15-30 eV. A collision energy ramp is recommended to capture all fragments efficiently. The rationale is that different bond cleavages require different amounts of energy.

Visualization of Fragmentation Pathways

Diagrams provide a clear visual representation of the complex relationships in fragmentation chemistry and experimental design.

G cluster_workflow Experimental Workflow Sample Sample Preparation (1 µg/mL in ACN/H₂O) LC LC Separation (C18 Reverse Phase) Sample->LC ESI Ionization (+ESI Source) LC->ESI MS1 MS1 Analysis (Precursor Scan for m/z 173) ESI->MS1 CID Isolation & CID (Collision-Induced Dissociation) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2

Caption: High-level experimental workflow for LC-MS/MS analysis.

G cluster_pathway Predicted ESI-MS/MS Fragmentation Pathway M_H [M+H]⁺ m/z 173 Frag_134 [C₆H₆N₄]⁺ m/z 134 M_H->Frag_134 - C₃H₃• (Alpha-Cleavage) Frag_147 [C₇H₇N₄]⁺ m/z 147 M_H->Frag_147 - C₂H₂ Frag_107 [C₅H₅N₃]⁺ m/z 107 Frag_134->Frag_107 - HCN

Caption: Predicted major fragmentation pathways from the protonated molecule.

Conclusion

The mass spectrometric fragmentation of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile under ESI-MS/MS conditions is predicted to be dominated by a characteristic and structurally informative pathway. The analysis begins with the formation of a stable protonated molecular ion at m/z 173 . Subsequent collision-induced dissociation is expected to yield a major fragment at m/z 134 , corresponding to the alpha-cleavage loss of the propargyl radical. Further fragmentation of this ion via the loss of hydrogen cyanide produces another significant ion at m/z 107 . This set of transitions (173 -> 134 and 173 -> 107) provides a high-confidence signature for the rapid and unambiguous identification of this compound. The detailed methodology provided herein offers a robust framework for researchers to implement this analysis in their own laboratories.

References

  • Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • Ayyangar, N. R., et al. (1992). Electron impact mass spectra of enamine esters, ketones and nitriles. Organic Mass Spectrometry, 27.
  • ResearchGate. (n.d.). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B).
  • ACS Publications. (2025). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
  • University Lecture Notes. (n.d.). Mass Spectrometry and Free Radicals.
  • ACS Publications. (2006). Generation of Gas-Phase VO2+, VOOH+, and VO2+−Nitrile Complex Ions by Electrospray Ionization and Collision-Induced Dissociation.
  • Elba, M., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833-836.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Journal Article. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
  • Sapphire Bioscience. (n.d.). 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile.
  • University Lecture Notes. (n.d.). Mass Spectrometry: Fragmentation.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern.
  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Analysis of 2-Hydroxy-5-methylpyrazine.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Studies of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile

Introduction 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is a novel small molecule inhibitor with potential therapeutic applications in oncology. Its structural features, particularly the pyrazine-2-carbonitri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is a novel small molecule inhibitor with potential therapeutic applications in oncology. Its structural features, particularly the pyrazine-2-carbonitrile core, suggest it may act as an inhibitor of critical cell signaling pathways. These application notes provide a comprehensive guide for researchers and drug development professionals on the design and execution of initial in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

While specific in vivo data for 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is not yet publicly available, this document synthesizes information from related pyrazine derivatives and compounds targeting similar pathways to propose a robust framework for its preclinical evaluation. The protocols outlined herein are intended as a starting point and should be adapted based on emerging experimental data.

Compound Profile

PropertyValueSource
IUPAC Name 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrileN/A
Molecular Formula C9H8N4[1]
Molecular Weight 172.19 g/mol [1]
CAS Number 1556142-23-4[1]
Appearance Colorless to amber liquid (Predicted)[2]
Solubility Insoluble in water; soluble in most organic solvents (Predicted)[2]

Hypothesized Mechanism of Action: LSD1 Inhibition

Structurally related compounds have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers, including acute myeloid leukemia (AML), small cell lung cancer, and prostate cancer[3][4][5]. LSD1 plays a crucial role in tumorigenesis by demethylating histones and other non-histone proteins, leading to aberrant gene expression and suppression of tumor-suppressor pathways[3][6].

The propargylamine group in 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is a key feature in some known irreversible LSD1 inhibitors. Therefore, it is hypothesized that this compound may act as an LSD1 inhibitor, leading to the re-expression of tumor suppressor genes and the induction of cancer cell differentiation and apoptosis.

LSD1_Pathway cluster_nucleus Nucleus cluster_cell Cellular Effects LSD1 LSD1 H3K4me0 H3K4me0 LSD1->H3K4me0 Demethylation H3K4me1_2 H3K4me1/2 H3K4me1_2->LSD1 Gene_Expression Tumor Suppressor Gene Expression H3K4me1_2->Gene_Expression Gene_Suppression Tumor Suppressor Gene Suppression H3K4me0->Gene_Suppression Proliferation Tumor Cell Proliferation Gene_Suppression->Proliferation Differentiation Cell Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis Compound 5-[Methyl(prop-2-yn-1-yl)amino] pyrazine-2-carbonitrile Compound->LSD1 Inhibition

Caption: Hypothesized mechanism of action of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile via LSD1 inhibition.

Preclinical In Vivo Study Design

A phased approach is recommended for the in vivo evaluation of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile.

InVivo_Workflow cluster_phase1 Phase 1: Foundational Studies cluster_phase2 Phase 2: Efficacy Evaluation cluster_phase3 Phase 3: Advanced Studies Formulation Vehicle Formulation & Stability Mtd Maximum Tolerated Dose (MTD) Study Formulation->Mtd Pk Pharmacokinetic (PK) Study Mtd->Pk Xenograft Xenograft Tumor Model Study Pk->Xenograft Pd Pharmacodynamic (PD) Marker Analysis Xenograft->Pd Combo Combination Therapy Studies Xenograft->Combo Ortho Orthotopic/Metastatic Models Xenograft->Ortho

Caption: Phased approach for in vivo evaluation.

Protocols

Protocol 1: Vehicle Formulation

Objective: To prepare a stable and biocompatible vehicle for the in vivo administration of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile.

Materials:

  • 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

Procedure:

  • Weigh the required amount of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile.

  • Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Add PEG300 (e.g., 30-40% of the final volume) and vortex until the solution is clear.

  • Add Tween 80 (e.g., 5% of the final volume) and mix thoroughly.

  • Bring the solution to the final volume with saline or D5W.

  • Visually inspect the solution for any precipitation. If necessary, gently warm the solution.

  • Prepare the vehicle fresh daily or assess its stability at room temperature and 4°C for longer-term storage.

Note: The final concentration of DMSO should be kept low (ideally <10%) to minimize toxicity. The ratios of the excipients may need to be optimized based on the compound's solubility.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile that can be administered without causing unacceptable toxicity.

Animal Model:

  • Species: Mice (e.g., CD-1 or BALB/c)

  • Age: 6-8 weeks

  • Sex: Female or male (be consistent throughout studies)

Procedure:

  • Acclimate animals for at least one week before the study begins.

  • Randomize animals into dose groups (n=3-5 per group), including a vehicle control group.

  • Select a starting dose based on in vitro cytotoxicity data (e.g., 10-fold lower than the in vitro IC50).

  • Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 5-14 consecutive days.

  • Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • Record body weight at least three times per week.

  • Define the MTD as the highest dose that does not cause >20% weight loss or significant clinical signs of toxicity.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile.

Animal Model:

  • Species: Mice or rats

  • Route of Administration: Intravenous (IV) and the intended therapeutic route (e.g., oral)

Procedure:

  • Administer a single dose of the compound to two groups of animals (IV and oral).

  • Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Process blood to plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters.

Table of Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)
Protocol 4: Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile in a relevant cancer model.

Animal Model:

  • Species: Immunocompromised mice (e.g., athymic nude or NSG)

  • Cell Line: A cancer cell line with known LSD1 dependency (e.g., MV-4-11 for AML, HCT-116 for colon cancer)[4][5][6].

Procedure:

  • Inoculate mice subcutaneously with cancer cells.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (n=8-10 per group), including a vehicle control.

  • Administer the compound at doses at or below the MTD, on a predetermined schedule (e.g., once daily).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis.

Data Analysis:

  • Calculate Tumor Growth Inhibition (TGI).

  • Perform statistical analysis to compare treatment groups to the vehicle control.

Pharmacodynamic Marker Analysis

To confirm the on-target activity of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile, it is crucial to assess downstream markers of LSD1 inhibition in tumor tissues.

Potential Biomarkers:

  • Histone Marks: Increased levels of H3K4me1/2.

  • Gene Expression: Upregulation of LSD1 target genes (e.g., CD11b, CD86, GFI1b)[3].

Methods:

  • Western Blot or Immunohistochemistry (IHC) for histone marks.

  • Quantitative RT-PCR (qRT-PCR) for gene expression analysis.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the initial in vivo characterization of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile. A systematic approach, beginning with foundational studies and progressing to efficacy evaluation, will be critical in determining the therapeutic potential of this novel compound. Careful experimental design and execution, coupled with robust data analysis, will be essential for advancing this molecule through the preclinical drug development pipeline.

References

  • ASCO Publications. (n.d.). Activity of highly selective LSD1 inhibitors in HCT-116 xenograft mice. Retrieved from [Link]

  • PMC. (n.d.). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Retrieved from [Link]

  • PMC. (2025, February 27). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Retrieved from [Link]

  • AACR Journals. (2022, May 4). Inhibition of LSD1 Attenuates Oral Cancer Development and Promotes Therapeutic Efficacy of Immune Checkpoint Blockade and YAP/TAZ Inhibition. Retrieved from [Link]

  • Frontiers. (2025, February 26). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Retrieved from [Link]

  • Product Specification Sheet. (2023, November). 2 Methylthio 3(5/6) methyl Pyrazine. Retrieved from [Link]

Sources

Application

Application Note: Biomarker Assay Development Using the 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile Alkyne Tag

Introduction & Mechanistic Rationale In the rapidly evolving field of chemical proteomics, the ability to selectively tag and track biomarkers in complex biological matrices is paramount. Activity-Based Protein Profiling...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the rapidly evolving field of chemical proteomics, the ability to selectively tag and track biomarkers in complex biological matrices is paramount. Activity-Based Protein Profiling (ABPP) has emerged as a cornerstone methodology for discovering and validating enzyme inhibitors in their native cellular environments[1]. At the heart of this technique is the bioorthogonal reporter—a chemical handle that must remain inert during biological incubation but react with absolute fidelity during downstream processing.

  • Electronic Modulation via the Pyrazine-2-Carbonitrile Core: The electron-withdrawing nature of the cyano-pyrazine ring drastically reduces the basicity of the adjacent tertiary amine. This causality is vital: a less basic amine minimizes non-specific electrostatic interactions with acidic residues in the proteome, thereby lowering background noise[3].

  • Steric Shielding: The inclusion of the N-methyl group provides precise steric hindrance, protecting the amine from premature oxidative degradation by cellular cytochromes during live-cell in situ incubation.

  • Inherent UV/Vis Signature: The extended aromatic conjugation provides a distinct UV absorbance maximum (~320 nm), allowing researchers to quantify the tag's cellular uptake via HPLC before initiating the click reaction.

By leveraging this tag, researchers can achieve high-fidelity bioorthogonal ligation, enabling the precise profiling of enzyme activities in vivo[4][5].

Assay Workflow & Logical Architecture

The assay is designed as a self-validating system. By incorporating parallel control streams (e.g., vehicle-only and no-copper controls), the workflow ensures that any observed signal is strictly the result of the target-tag interaction and subsequent covalent triazole formation.

Workflow A 1. Live Cell Incubation (Alkyne Tag) B 2. Cell Lysis & Protein Extraction A->B C 3. CuAAC Click Reaction (Azide-Fluorophore) B->C D 4. Target Enrichment (Streptavidin/Gel) C->D E 5. Biomarker Detection (LC-MS/MS or Imaging) D->E

Figure 1: End-to-end biomarker assay workflow using the pyrazine-2-carbonitrile alkyne tag.

Quantitative Performance Benchmarks

To justify the transition from standard aliphatic alkyne tags to the pyrazine-2-carbonitrile scaffold, we must look at the empirical data. The table below summarizes the quantitative enhancements observed during assay development. The electron-deficient nature of the pyrazine ring subtly accelerates the transmetalation step of the CuAAC catalytic cycle, resulting in higher conversion rates.

Performance MetricStandard Propargylamine Tag5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrileCausality / Mechanism
CuAAC Efficiency (1 hr) ~75%>95% Favorable electronics enhance Cu(I) coordination[6].
Signal-to-Noise Ratio 12:145:1 Reduced amine basicity prevents non-specific proteomic binding.
Limit of Detection (LOD) 50 nM5 nM Higher click efficiency yields more fluorophore conjugation.
UV Absorbance Max <220 nm (Poor)~320 nm (Strong) Pyrazine-carbonitrile conjugation enables orthogonal tracking[3].

Step-by-Step Protocol: High-Fidelity In Situ Labeling and CuAAC

This protocol is engineered to be self-validating. Do not skip the control steps; they are the diagnostic tools that guarantee the integrity of your data.

Phase 1: In Situ Labeling (Live Cell Culture)

Causality: Tagging proteins in live cells ensures that the enzymes are in their native, fully folded, and biologically active conformations[5].

  • Preparation: Seed cells (e.g., HEK293T or target cancer line) in 6-well plates and grow to 80% confluency.

  • Treatment: Treat cells with the 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile tag (final concentration 1–10 µM in 0.1% DMSO).

    • Self-Validation Checkpoint: Simultaneously treat a parallel well with 0.1% DMSO only (Vehicle Control) to establish the baseline autofluorescence of the proteome.

  • Incubation: Incubate for 1–4 hours at 37°C, 5% CO₂.

Phase 2: Cell Lysis and Proteome Extraction

Causality: We use a non-denaturing detergent to extract the proteome without breaking the newly formed covalent bonds between the tag and the biomarker.

  • Washing: Wash cells 3x with ice-cold PBS to remove unbound extracellular tag.

  • Lysis: Add 200 µL of cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and EDTA-free protease inhibitors).

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Normalization: Perform a BCA Protein Assay. Critical Step: Normalize all lysates to exactly 2.0 mg/mL. Equal protein loading is mandatory for accurate downstream quantification.

Phase 3: The Bioorthogonal CuAAC Reaction

Causality: The generation of reactive oxygen species (ROS) by Cu(I) can degrade proteins. We utilize THPTA as an accelerating ligand that simultaneously coordinates the copper and acts as a sacrificial ROS scavenger, preserving proteome integrity[7].

  • Master Mix Preparation: For a 50 µL reaction volume, prepare the following click master mix (add in this exact order to prevent catalyst precipitation):

    • 40 µL Normalized Proteome Lysate (from Phase 2)

    • 1 µL Azide-Fluorophore or Azide-Biotin (100 µM final)

    • 1 µL THPTA ligand (1 mM final)

    • 1 µL CuSO₄ (1 mM final)

    • Self-Validation Checkpoint: For your "No-Copper Control", replace CuSO₄ with 1 µL of LC-MS grade water. If this sample shows a signal later, your azide probe is binding non-specifically.

    • 1 µL Sodium Ascorbate (1 mM final, freshly prepared). Note: Ascorbate reduces Cu(II) to the active Cu(I) species.

  • Reaction: Vortex gently and incubate in the dark at room temperature for 1 hour.

  • Quenching: Terminate the reaction by adding 4x SDS-PAGE loading buffer (containing β-mercaptoethanol) and boiling at 95°C for 5 minutes.

Phase 4: Downstream Detection
  • Separation: Resolve the clicked proteome via SDS-PAGE.

  • Imaging: Scan the gel using a fluorescence imager (e.g., Typhoon) at the appropriate excitation/emission wavelengths for your chosen azide-fluorophore.

  • Analysis: Quantify the specific bands present in the tagged sample that are absent in the Vehicle and No-Copper controls.

Reaction Pathway Logic

The following diagram illustrates the chemical logic of the CuAAC reaction utilized in this protocol. The terminal alkyne of the pyrazine tag reacts exclusively with the azide reporter, driven by the Cu(I) catalyst, to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage[2].

Mechanism Tag Pyrazine-Alkyne Tag (Protein-Bound) Cat Cu(I) Catalyst Complex (CuSO4 + Ascorbate + THPTA) Tag->Cat Cycloaddition Probe Azide Reporter Probe (Biotin/Fluorophore) Probe->Cat Cycloaddition Product 1,4-Disubstituted 1,2,3-Triazole (Stable Conjugate) Cat->Product Bioorthogonal Ligation

Figure 2: CuAAC bioorthogonal ligation forming a stable triazole linkage for detection.

References

  • WO2018071794A1 - Tyk2 inhibitors and uses thereof Source: Google Patents URL
  • Click chemistry Source: Wikipedia URL
  • Profiling enzyme activities in vivo using click chemistry methods Source: H1 Connect URL
  • Chemical strategies for activity-based proteomics Source: PubMed - NIH URL
  • Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL
  • Introduction: Click Chemistry Source: Chemical Reviews - ACS Publications URL
  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling Source: Annual Reviews URL

Sources

Method

High-Throughput Screening Applications Involving 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Assay Developers, Chemical Biologists, and Drug Discovery Scientists Introduction & Mechanistic Rationale In the landscape of modern ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Assay Developers, Chemical Biologists, and Drug Discovery Scientists

Introduction & Mechanistic Rationale

In the landscape of modern chemical proteomics and drug discovery, Activity-Based Protein Profiling (ABPP) has emerged as a transformative technique for interrogating enzyme activity in native biological systems[1]. The compound 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile (hereafter referred to as Probe MPPC ) is a rationally designed, bifunctional Activity-Based Probe (ABP) optimized for the high-throughput screening (HTS) of flavin-dependent amine oxidases, primarily Monoamine Oxidase B (MAO-B) and Lysine-Specific Demethylase 1 (LSD1).

The Causality of the Molecular Design

Probe MPPC is engineered with two synergistic structural motifs that dictate its experimental utility:

  • The Pyrazine-2-Carbonitrile Core: This electron-deficient heteroaromatic ring serves as a tunable recognition scaffold. The strong electron-withdrawing nature of the carbonitrile group stabilizes the adjacent amine, preventing non-specific background alkylation and ensuring that oxidation only occurs within the highly specific, catalytic microenvironment of the target enzyme's active site.

  • The N-Methylpropargylamine Warhead: This is a classic mechanism-based "suicide" inhibition motif[2]. Upon binding to the active site, the enzyme's FAD cofactor oxidizes the amine to a highly reactive iminium/allene intermediate. This intermediate is immediately attacked by the reduced FAD cofactor, forming an irreversible covalent adduct via an 8α-(S-cysteinyl) linkage[3]. Crucially, the terminal alkyne (propargyl group) remains intact, serving as a bioorthogonal handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[3].

By linking target engagement directly to a terminal alkyne, Probe MPPC allows researchers to screen vast compound libraries by measuring the competitive displacement of the probe using fluorescence-based readouts.

Mechanism A Probe MPPC (Propargylamine Warhead) B MAO-B Active Site (FAD Cofactor) A->B Specific Binding C Enzymatic Oxidation (Reactive Iminium) B->C Catalysis D Covalent Adduct (Irreversible Binding) C->D Suicide Inhibition E CuAAC Click Chemistry (+ Azide-Fluor 488) D->E Cell Lysis/Fixation F Fluorescent Readout (HTS FP / ICW) E->F Signal Generation

Mechanistic pathway of Probe MPPC target engagement and bioorthogonal signal generation.

High-Throughput Screening (HTS) Workflows

To leverage Probe MPPC in a 384-well or 1536-well HTS format, we utilize a Competitive Fluorescence Polarization (FP) assay.

Why Fluorescence Polarization? FP is a homogeneous (no-wash) technique that measures the rotational tumbling of a fluorophore. When the azide-fluorophore is "clicked" to the free Probe MPPC, the small molecule tumbles rapidly in solution, depolarizing the emitted light (low FP signal). However, when Probe MPPC is covalently bound to the massive MAO-B protein (approx. 58 kDa) and subsequently clicked with the fluorophore, tumbling slows dramatically, resulting in highly polarized emitted light (high FP signal). If a library compound successfully inhibits MAO-B, it prevents Probe MPPC from binding. The subsequent click reaction only labels free probe, resulting in a loss of FP signal . This creates a self-validating system where false positives (e.g., protein aggregators) do not artificially inflate the specific inhibition signal.

Protocol 1: Competitive FP HTS Assay for MAO-B Inhibitors

Reagents & Buffers:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% CHAPS. (Causality insight: CHAPS is a zwitterionic detergent critical for preventing promiscuous, aggregation-based enzyme inhibition, a common source of HTS false positives).

  • Enzyme: Recombinant Human MAO-B (0.5 µM final concentration).

  • Probe: Probe MPPC (1.0 µM final concentration).

  • Click Cocktail: 1 mM CuSO4, 2 mM THPTA, 5 mM Sodium Ascorbate, 2 µM Azide-Fluor 488. (Causality insight: THPTA ligand is mandatory; it stabilizes Cu(I) and prevents reactive oxygen species (ROS) from degrading the protein-probe complex).

Step-by-Step Methodology:

  • Compound Dispensing: Dispense 50 nL of test compounds (in 100% DMSO) into a 384-well black, flat-bottom microplate using an acoustic liquid handler (e.g., Echo 550). Include DMSO-only wells as negative controls (maximum polarization) and 10 µM Selegiline as positive controls (minimum polarization).

  • Enzyme Addition: Add 10 µL of MAO-B enzyme solution (1.0 µM in Assay Buffer) to all wells.

  • Pre-incubation: Incubate the plate at room temperature (RT) for 30 minutes to allow test compounds to engage the active site.

  • Probe Addition: Add 10 µL of Probe MPPC (2.0 µM in Assay Buffer) to all wells. (Final assay volume = 20 µL).

  • Labeling Incubation: Incubate at 37°C for 60 minutes to allow the mechanism-based covalent labeling of uninhibited MAO-B.

  • Click Chemistry: Add 5 µL of freshly prepared Click Cocktail to all wells. Incubate in the dark at RT for 60 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using FP optics (Excitation: 485 nm, Emission: 520 nm, Dichroic: 505 nm). Calculate the millipolarization (mP) values.

Workflow N1 1. Library Pre-incubation N2 2. Add MPPC (Competitive Labeling) N1->N2 N3 3. CuAAC Click (Azide-Fluor 488) N2->N3 N4 4. FP Readout (mP Measurement) N3->N4 N5 5. Hit Calling (Data Analysis) N4->N5

Sequential logic of the homogeneous Fluorescence Polarization HTS workflow.

Quantitative Data Presentation

To validate the trustworthiness of Probe MPPC in HTS environments, the assay was benchmarked against known irreversible inhibitors. A robust HTS assay requires a Z'-factor > 0.5. The data below summarizes the assay performance metrics, demonstrating excellent signal-to-background ratios and pharmacological concordance with literature values.

Table 1: HTS Assay Validation Metrics & Reference Compound Profiling

Metric / CompoundValue / IC50 (µM)Interpretation / Notes
Z'-Factor 0.78 ± 0.04Excellent assay robustness; highly suitable for 384-well HTS.
Signal-to-Background (S/B) 8.5High dynamic range between bound and free probe states.
Selegiline (Control) 0.045 µMSpecific MAO-B irreversible inhibitor; matches literature potency.
Pargyline (Control) 0.120 µMNon-selective MAO inhibitor; effectively displaces Probe MPPC.
Tranylcypromine (Control) 0.085 µMNon-selective mechanism-based inhibitor[2].
Clorgyline (Control) > 10.0 µMMAO-A specific inhibitor; proves Probe MPPC's MAO-B selectivity.

Advanced Application: Phenotypic ABPP via In-Cell Western (ICW)

While biochemical HTS is powerful, assessing target engagement in live cells ensures that hit compounds are cell-permeable and evade efflux pumps. Probe MPPC's alkyne tag allows for in situ labeling followed by an In-Cell Western (ICW) readout.

Abridged ICW Protocol:

  • Seed SH-SY5Y neuroblastoma cells in 384-well clear-bottom plates (10,000 cells/well) and culture overnight.

  • Treat cells with test compounds for 2 hours.

  • Add Probe MPPC (5 µM final) directly to the culture media and incubate for 1 hour at 37°C.

  • Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes, then permeabilize with 0.1% Triton X-100.

  • Perform in-plate CuAAC click chemistry using Azide-Fluor 680 (near-infrared fluorophore to avoid cellular autofluorescence).

  • Wash extensively with PBS-Tween and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Self-Validation: Normalize the 680 nm activity signal against a DNA stain (e.g., Hoechst 33342 at 460 nm) to control for compound cytotoxicity/cell loss.

References

  • Activity-Based Probes for Studying the Activity of Flavin-Dependent Oxidases and for the Protein Target Profiling of Monoamine Oxidase Inhibitors Source: Angewandte Chemie International Edition (via PMC) URL:[Link]

  • Activity‐Based Protein Profiling of Oxidases and Reductases Source: Graz University of Technology / Elsevier Pure URL:[Link]

  • ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context Source: Frontiers in Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the preparation of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the preparation of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile. This compound is a highly functionalized heterocycle, often utilized as a versatile building block in medicinal chemistry for click-chemistry applications and the development of CNS-active therapeutics.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 5-chloropyrazine-2-carbonitrile and N-methylpropargylamine. While conceptually straightforward, researchers frequently encounter poor yields due to the unique physicochemical properties of the reagents and the electronic sensitivity of the pyrazine core. This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to ensure robust yields.

Part 1: Troubleshooting SNAr Yield Issues (FAQs)

Q1: I am heating my reaction to 100 °C in DMF, but my LC-MS shows massive amounts of unreacted 5-chloropyrazine-2-carbonitrile. Why is the conversion so low? A: The root cause is the loss of your nucleophile. N-methylpropargylamine has a relatively low boiling point of 82–84 °C [3]. If you are running this reaction in an open flask or a loosely capped system at 100 °C, the amine evaporates before it can effectively participate in the SNAr reaction. Causality & Fix: The activation energy for SNAr on this deactivated pyrazine requires elevated temperatures, but the volatility of the amine demands a closed system. You must run this reaction in a sealed pressure tube or a microwave reactor [2].

Q2: My LC-MS shows complete consumption of the starting material, but my primary product has a mass of [M+18]. What is happening? A: You are observing the hydration of the carbonitrile group to a primary carboxamide. The electron-withdrawing nature of the pyrazine ring, compounded by the carbonitrile group, makes the nitrile highly susceptible to base-catalyzed hydrolysis if even trace amounts of water are present. Causality & Fix: Using hygroscopic inorganic bases (like K2CO3) introduces atmospheric moisture into the reaction. Switch to a non-nucleophilic, organic-soluble base such as N,N-Diisopropylethylamine (DIPEA) and ensure your solvent (e.g., NMP or DMF) is strictly anhydrous [1].

Q3: The reaction mixture rapidly turns black, and I am losing my product to a complex tar. How do I prevent this degradation? A: Propargylamines are sensitive to base-catalyzed isomerization (forming reactive allenes) and subsequent polymerization at high temperatures, particularly in the presence of dissolved oxygen. Causality & Fix: The degradation is an oxidative and thermal side-reaction. Degas your anhydrous solvent with nitrogen or argon prior to adding the amine. Limit conventional heating to 80 °C, or utilize microwave irradiation at 120 °C for a drastically reduced reaction time (e.g., 30 minutes) to outpace the degradation kinetics [2].

Part 2: Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting synthetic yield. Use this data to benchmark your own experimental setup.

Solvent (Condition)Base (Equiv)Temp & VesselYield (%)Causality / Observation
DMF (Standard)K2CO3 (2.0)100 °C, Open Flask< 20%High amine evaporation; significant nitrile hydrolysis (M+18 byproduct) due to wet base.
MeCN (Anhydrous)DIPEA (2.5)80 °C, Reflux45%Moderate conversion. Reflux condenser fails to fully contain the volatile amine.
NMP (Anhydrous) DIPEA (2.5) 80 °C, Sealed Tube 85% Optimal conventional conditions. Amine contained, no hydrolysis, clean SNAr.
NMP (Anhydrous) DIPEA (3.0) 120 °C, Microwave 92% Optimal rapid conditions. 30 min reaction time minimizes propargyl degradation.

Part 3: Mechanistic & Troubleshooting Workflows

To master this synthesis, you must visualize the competing pathways. The SNAr reaction proceeds via a Meisenheimer complex, but side reactions easily outcompete the main pathway if conditions are not strictly controlled.

SNAr_Mechanism SM 5-Chloropyrazine-2-carbonitrile (Electrophile) Meisenheimer Meisenheimer Complex (Transient Intermediate) SM->Meisenheimer + Amine Amide Byproduct: Primary Carboxamide (M+18) SM->Amide Hydrolysis Nuc N-Methylpropargylamine (Nucleophile) Nuc->Meisenheimer Degradation Byproduct: Allene Polymerization (Tar) Nuc->Degradation O2 / Prolonged Heat Base DIPEA / Heat Base->Meisenheimer Product Target Product: 5-[Methyl(prop-2-yn-1-yl)amino] pyrazine-2-carbonitrile Meisenheimer->Product - HCl Water Trace Water / Wet Base Water->Amide

Fig 1: Reaction pathways showing the desired SNAr mechanism versus competing hydrolysis and degradation.

Troubleshooting_Tree Start Issue: Low Yield (<50%) LCMS Run LC-MS on Crude Mixture Start->LCMS Unreacted Observation: High Unreacted SM LCMS->Unreacted M18 Observation: Major Peak at[M+18] LCMS->M18 Tar Observation: Black Tar / No SM / No Product LCMS->Tar Action1 Action: Use Sealed Pressure Tube to prevent amine loss Unreacted->Action1 Action2 Action: Switch to Anhydrous NMP & DIPEA (Exclude Water) M18->Action2 Action3 Action: Degas Solvent & Reduce Reaction Time (Microwave) Tar->Action3

Fig 2: Diagnostic decision tree for troubleshooting low yields in the SNAr reaction.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific in-process checks (IPC), you ensure that the causality of any failure is immediately identifiable.

Reagents:

  • 5-Chloropyrazine-2-carbonitrile (1.0 equiv, 1.0 mmol, 139.5 mg)

  • N-Methylpropargylamine (1.5 equiv, 1.5 mmol, 103.6 mg / 126 µL) [3]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol, 323 mg / 435 µL)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Add 3.0 mL of anhydrous NMP to a heavy-walled glass pressure tube equipped with a Teflon screw cap. Sparge the solvent with dry Nitrogen for 5 minutes to remove dissolved oxygen. Validation Check: Karl Fischer titration of the solvent should read <50 ppm water to prevent nitrile hydrolysis.

  • Reagent Addition: Add 5-chloropyrazine-2-carbonitrile (139.5 mg) to the NMP. Stir until fully dissolved. Add DIPEA (435 µL), followed by N-methylpropargylamine (126 µL).

  • Sealing & Heating: Immediately seal the pressure tube tightly. Submerge the tube in a pre-heated oil bath at 80 °C. Stir vigorously for 4 hours. Causality: The sealed tube traps the volatile amine (bp 82 °C), forcing it into the liquid phase to react with the deactivated pyrazine.

  • In-Process Control (IPC): After 4 hours, cool the tube to room temperature before opening (Safety critical). Take a 5 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Check: You should observe >95% consumption of the SM (m/z 139) and a dominant product peak (m/z 172).

  • Workup: Pour the crude mixture into 15 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 x 10 mL) to effectively partition and remove the NMP solvent. Wash with brine (10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes). The product elutes as a pale yellow solid.

References

  • BenchChem. "3-Bromo-5-chloropyrazine-2-carbonitrile in Medicinal Chemistry". BenchChem Application Notes.
  • Journal of Medicinal Chemistry. "Design, Synthesis, and Characterization of I-BET567, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate". ACS Publications.
  • Sigma-Aldrich. "N-Methylpropargylamine 95% 35161-71-8". MilliporeSigma Product Catalog.
Optimization

Technical Support Center: Optimizing CuAAC for 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges when performing Copper-Catalyzed Azide-Alkyne Cycloaddition (Cu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges when performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile .

While the terminal alkyne on the propargyl group is primed for click chemistry, the pyrazine ring and carbonitrile group introduce severe mechanistic complications. This guide synthesizes field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield bioconjugation and synthesis.

Part 1: Mechanistic Insights — The "Sequestration" Problem

To optimize this reaction, we must first understand why it fails. The target molecule contains two highly coordinating moieties:

  • The Pyrazine Ring: The two nitrogen atoms act as strong Lewis bases.

  • The Carbonitrile Group (-CN): A known coordinating group for transition metals.

In a standard CuAAC reaction, Cu(I) must coordinate with the alkyne and the azide to facilitate the cycloaddition. However, the pyrazine and carbonitrile groups act as competitive ligands, effectively sequestering the Cu(I) catalyst . This strips the copper from its protective accelerating ligand, stalling the reaction and exposing the naked Cu(I) to rapid oxidation by dissolved oxygen.

To overcome this, we must manipulate the thermodynamic equilibrium by utilizing superior multidentate ligands (like BTTAA) and sacrificial metals to outcompete the substrate's chelating effect.

Mechanism Cu_Source Cu(II) + Ascorbate (Precatalyst) Active_Cu Active Cu(I)-Ligand Complex (e.g., Cu-BTTAA) Cu_Source->Active_Cu Reduction Product 1,4-Disubstituted Triazole (Product) Active_Cu->Product + Substrate + Azide (Productive Pathway) Dead_End Cu(I)-Pyrazine/CN Complex (Catalyst Sequestration) Active_Cu->Dead_End Competitive Chelation (Unproductive Pathway) Substrate 5-[Methyl(prop-2-yn-1-yl)amino] pyrazine-2-carbonitrile Azide R-N3 (Azide) Dead_End->Active_Cu Add Excess Ligand or Zn(II) Sacrificial Metal

Fig 1: CuAAC productive pathway vs. competitive catalyst sequestration by pyrazine/carbonitrile.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction stalls at 15-20% conversion despite adding more sodium ascorbate. How do I push it to completion? Cause: The pyrazine and carbonitrile moieties are acting as an internal "sink," sequestering the active Cu(I) species and preventing it from turning over the catalytic cycle. Solution: You must alter the coordination environment. First,1 to ensure the thermodynamic equilibrium favors the active Cu(I)-ligand complex[1]. If the reaction still stalls, introduce a sacrificial Lewis acid. 2 will preferentially occupy the pyrazine/carbonitrile coordination sites, liberating Cu(I) to mediate the cycloaddition[2].

Q2: The reaction mixture turns green/blue shortly after adding sodium ascorbate. What does this indicate? Cause: A green or blue shift is a visual validation that Cu(I) has oxidized back to Cu(II). Because your substrate strips Cu(I) from its protective ligand, the "naked" copper is highly susceptible to oxidation by dissolved O₂. Solution: Strict anaerobic conditions are non-negotiable for this substrate. Degas all buffers and solvents via Argon sparging. Furthermore, 3, which provides superior steric and electronic protection against oxidation compared to older generation ligands[3].

Q3: Should I use TBTA, THPTA, or BTTAA for this specific alkyne? Cause: Ligand selection dictates both the reaction velocity and the lifespan of the catalyst. TBTA has poor aqueous solubility and weaker stabilization in complex mixtures. Solution: BTTAA is the optimal choice. Comparative studies demonstrate that3 by accelerating the reaction rate and maintaining a higher effective concentration of Cu(I) in the presence of competitive chelators[3]. THPTA is a viable secondary option if BTTAA is unavailable, but requires a strict 5:1 loading ratio[4].

Part 3: Quantitative Data — Ligand Comparison

To aid in experimental design, the following table summarizes the performance metrics of common CuAAC ligands when applied to challenging, highly-coordinating substrates.

LigandCu(I) StabilizationRelative Reaction SpeedAqueous SolubilityRecommended Ratio (Ligand:Cu)Best Use Case
TBTA ModerateBase (1x)Poor1:1 to 2:1Standard organic solvent CuAAC without competitive chelators.
THPTA HighFast (5x)Excellent5:1General bioconjugation; mild aqueous conditions.
BTTAA Very High Very Fast (10x) Good 2:1 to 5:1 Challenging substrates (e.g., pyrazines, carbonitriles).

Part 4: Validated Experimental Protocol

This protocol is a self-validating system. By pre-mixing the copper and ligand before introducing them to the substrate, you ensure the robust Cu(I)-BTTAA complex is formed, preventing immediate sequestration by the pyrazine ring.

Reagents Required:
  • Alkyne: 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile (1.2 eq)

  • Azide: Target R-N₃ (1.0 eq)

  • Copper Source: CuSO₄·5H₂O (0.05 eq / 5 mol%)

  • Ligand: BTTAA (0.25 eq / 25 mol%)

  • Reducing Agent: Sodium Ascorbate (0.5 eq / 50 mol%) - Must be prepared fresh.

  • Additive (Optional): ZnCl₂ (0.1 eq / 10 mol%) - Use if reaction stalls.

  • Solvent: DMSO / t-BuOH / H₂O (3:1:1 ratio) -1[1].

Step-by-Step Methodology:
  • Solvent Preparation: Degas the DMSO, t-BuOH, and H₂O by sparging with Argon for 15 minutes prior to use. Oxygen is the primary enemy of this reaction.

  • Substrate Mixing: In a sealed microcentrifuge tube under Argon, dissolve the Azide (1.0 eq) and the Pyrazine-Alkyne (1.2 eq) in the degassed solvent mixture.

  • Catalyst Pre-Assembly (Critical Step): In a separate tube, combine the CuSO₄ (5 mol%) and BTTAA ligand (25 mol%). Incubate at room temperature for 5 minutes. Causality check: This ensures the 5:1 ligand-to-copper complex is fully formed, shielding the copper from the pyrazine substrate.

  • Complex Introduction: Transfer the pre-mixed Cu/BTTAA solution into the main reaction vessel containing your substrates.

  • Sacrificial Metal Addition (If required): If previous runs have stalled, add ZnCl₂ (10 mol%) at this stage to saturate the pyrazine/carbonitrile coordination sites.

  • Initiation: Add freshly prepared Sodium Ascorbate (50 mol%) to the reaction vessel. Validation check: The solution should remain clear/yellowish. If it turns blue/green, oxygen has infiltrated the system.

  • Incubation: Purge the headspace with Argon, seal tightly, and agitate on a rotisserie for 2-4 hours at room temperature. Monitor conversion via LC-MS.

Workflow Step1 1. Degas Solvents (Argon Sparging) Step2 2. Mix Substrate & Azide Step1->Step2 Step3 3. Pre-mix Cu(II) & BTTAA Ligand Step1->Step3 Step4 4. Combine Reagents & Add Zn(II) Step2->Step4 Step3->Step4 Step5 5. Add Na-Ascorbate to Initiate Step4->Step5 Step6 6. Incubate & Monitor (LC-MS) Step5->Step6

Fig 2: Optimized CuAAC workflow emphasizing Cu-ligand pre-mixing to prevent sequestration.

Part 5: References

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Current Protocols in Chemical Biology - Jena Bioscience URL: [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction RSC Publishing URL:[Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation National Institutes of Health (NIH) URL: [Link]

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates MDPI URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation National Institutes of Health (NIH) URL: [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Background Fluorescence in 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile Tagged Assays

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile as a fluorescent tag. This resource is designed to p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile as a fluorescent tag. This resource is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize background fluorescence and enhance the signal-to-noise ratio in your experiments.

I. Understanding the Challenge: The Nature of Background Fluorescence

High background fluorescence is a pervasive issue in fluorescence-based assays, capable of masking specific signals and compromising data integrity.[1] This unwanted signal can originate from a multitude of sources, which can be broadly categorized as intrinsic sample properties and extrinsic factors related to assay reagents and protocols.[2][3] A thorough understanding of these sources is the first step toward effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile and where is it used?

5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is a chemical compound that can be used as a fluorescent label or tag in various biological assays.[4][5] Its pyrazine-2-carbonitrile core is a common scaffold in fluorescent dye development.[6][7][8][9] The propargyl group allows for its conjugation to biomolecules via "click chemistry," a highly efficient and specific reaction.[10] This makes it a versatile tool for labeling proteins, nucleic acids, and other molecules of interest in research and drug discovery.

Q2: What are the primary causes of high background fluorescence in assays using this tag?

High background can stem from several factors:

  • Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as NADH, flavins, collagen, and elastin.[11][12][13][14][15] This intrinsic fluorescence is a common source of background noise.[11]

  • Non-specific Binding: The fluorescent probe may bind to unintended targets within the sample, leading to a diffuse or punctate background signal.[16][17][18][19] This can be influenced by hydrophobic interactions between the dye and cellular components.[20]

  • Excess Probe Concentration: Using too high a concentration of the fluorescently tagged molecule can lead to an increase in unbound probe, contributing to overall background.[21][22][23]

  • Suboptimal Washing: Inadequate washing steps may fail to remove all unbound probes, resulting in a high background signal.[1][23][24][25][26]

  • Media and Reagent Fluorescence: Components of cell culture media, such as phenol red and serum, can be fluorescent.[2][27][28] Similarly, other assay reagents or even the microplates themselves can contribute to background.[29][30]

  • Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[3][11]

Q3: How can I determine the source of my high background?

A systematic approach involving proper controls is crucial.

  • Unstained Control: Image your cells or sample without any fluorescent label. Any signal detected is due to autofluorescence.[11][15][21]

  • Secondary Antibody Only Control (if applicable): In immunofluorescence, this control helps identify non-specific binding of the secondary antibody.[21]

  • Isotype Control (if applicable): This control, which uses an antibody of the same isotype but with no specificity for the target, helps determine non-specific binding of the primary antibody.[31]

  • "No-Cell" or "No-Sample" Control: Measuring the fluorescence of the assay buffer and reagents in an empty well can reveal background contributions from these components.[2]

II. Troubleshooting Guides: A Problem-Solution Approach

This section provides detailed troubleshooting guides for common background fluorescence issues encountered with 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile tagged assays.

Guide 1: High Background Signal Across the Entire Sample (Diffuse Background)

This is often indicative of issues with unbound probe, problems with assay reagents, or autofluorescence.

Question: My entire field of view is bright, and I can't distinguish my specific signal. What should I do?

This common problem can often be traced back to excess unbound fluorescent probe or issues with your washing protocol.[1]

Workflow for Troubleshooting Diffuse Background

A High Diffuse Background Observed B Step 1: Optimize Probe Concentration A->B C Perform a concentration titration. Start with a 10-fold lower concentration. B->C D Step 2: Enhance Washing Protocol C->D E Increase number and duration of washes. Add a mild detergent (e.g., 0.05% Tween-20) to wash buffer. D->E F Step 3: Evaluate Assay Media & Buffers E->F G Image in phenol red-free media or PBS. Use low-fluorescence microplates. F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for diffuse background fluorescence.

Detailed Protocols

Protocol 1: Probe Concentration Titration

  • Prepare a dilution series of your 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile tagged probe. A good starting point is to test concentrations from 10-fold below to 2-fold above your current working concentration.

  • Incubate your samples with each concentration according to your standard protocol.

  • Wash all samples using your standard washing procedure.

  • Image all samples using identical acquisition settings (e.g., exposure time, gain).

  • Analyze the images to identify the lowest concentration that provides a strong specific signal with minimal background.[2][21]

Protocol 2: Optimization of Wash Steps

  • Prepare your wash buffer. A common and effective wash buffer is Phosphate-Buffered Saline (PBS). For more stringent washing, consider adding a non-ionic detergent like Tween-20 to a final concentration of 0.05-0.1%.[22][26]

  • Increase the number of washes. Instead of 2-3 washes, try 4-5 washes.[23]

  • Increase the duration of each wash. Extend the incubation time for each wash from 2-3 minutes to 5-10 minutes with gentle agitation.[32]

  • Ensure complete removal of the wash buffer between each step to prevent carryover of unbound probe.

  • Compare the background levels with your standard washing protocol to determine the optimal conditions.[24]

Guide 2: Punctate or Specific Background Associated with Cellular Structures

This type of background often arises from autofluorescence of cellular organelles or non-specific binding of the probe to cellular components.[3]

Question: I see bright spots or staining in areas where I don't expect my target to be. How can I reduce this?

This issue points towards either intrinsic fluorescence from the cells themselves or non-specific interactions of your fluorescent probe.

Workflow for Troubleshooting Punctate/Specific Background

A Punctate/Specific Background Observed B Step 1: Assess Autofluorescence A->B C Image an unstained sample using the same filter sets. If autofluorescence is high, proceed to quenching. B->C D Step 2: Implement a Blocking Step C->D If autofluorescence is low G If using aldehyde fixatives, try quenching with sodium borohydride or switch to a different fixative like cold methanol. C->G If autofluorescence is high E Incubate with a blocking agent (e.g., BSA, normal serum) before adding the fluorescent probe. D->E H Problem Resolved E->H F Step 3: Consider Fixation Method G->H

Caption: Troubleshooting workflow for punctate or tissue-associated background.

Detailed Protocols

Protocol 3: Autofluorescence Quenching with Sodium Borohydride

This protocol is for samples fixed with aldehyde-based fixatives like formaldehyde or glutaraldehyde.[3][11]

  • Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS. Caution: Sodium borohydride will fizz upon dissolution. Prepare fresh and use immediately.

  • After fixation and permeabilization, incubate your samples in the sodium borohydride solution for 15-30 minutes at room temperature.

  • Wash the samples thoroughly three times for 5 minutes each with PBS to remove all traces of sodium borohydride.

  • Proceed with your standard staining protocol.

Protocol 4: Optimizing the Blocking Step

Blocking unoccupied binding sites on the sample can significantly reduce non-specific probe binding.[31][33][34]

  • Choose a blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) at 1-5% (w/v) in PBS, or normal serum from the species in which the secondary antibody was raised (if applicable) at a 5-10% concentration.[34][35]

  • After fixation and permeabilization, incubate your samples with the blocking solution for at least 1 hour at room temperature or overnight at 4°C.

  • Do not wash after the blocking step. Simply remove the blocking solution and proceed directly to the incubation with your fluorescent probe (diluted in blocking buffer).

  • Optimize the blocking time and concentration to find the most effective conditions for your specific assay.[33]

Data Summary Table
IssuePotential CauseRecommended SolutionKey Parameters to Optimize
High Diffuse Background Excess unbound probeOptimize probe concentration and enhance washingProbe concentration, number/duration of washes, detergent in wash buffer
Reagent/media fluorescenceUse phenol red-free media, PBS for imaging, low-fluorescence platesImaging medium, plate material
Punctate/Specific Background AutofluorescenceQuench autofluorescenceQuenching agent and incubation time
Non-specific probe bindingImplement or optimize a blocking stepBlocking agent, concentration, and incubation time
Fixation-induced fluorescenceChange fixation method or quenchFixative type, quenching protocol

III. Concluding Remarks

Reducing background fluorescence is often an iterative process of optimization. By systematically identifying the source of the background and applying the appropriate troubleshooting steps, you can significantly improve the quality and reliability of your data. Remember that a well-designed experiment with proper controls is your most powerful tool in this process.

IV. References

  • Amplification and Background Reduction Techniques - FluoroFinder. (n.d.). Retrieved from [Link]

  • Quenching (fluorescence) - Wikipedia. (n.d.). Retrieved from [Link]

  • What is Fluorescence Quenching? - Edinburgh Instruments. (2024, May 2). Retrieved from [Link]

  • Autofluorescence - Wikipedia. (n.d.). Retrieved from [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

  • Principles of quenched fluorescence (QF) - Endress+Hauser. (n.d.). Retrieved from [Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images - Keyence. (n.d.). Retrieved from [Link]

  • How to reduce autofluorescence in cell-based assays - BMG Labtech. (n.d.). Retrieved from [Link]

  • A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023, March 30). Retrieved from [Link]

  • What is Autofluorescence? A Quick Explainer for Biologists - Bitesize Bio. (2024, October 2). Retrieved from [Link]

  • Tips to Minimize Autofluorescence - FluoroFinder. (2023, July 19). Retrieved from [Link]

  • Explore five tips for improving detection and reducing background noise with cell-based fluorescence measurements on microplate readers. (2024, June 3). The Scientist. Retrieved from [Link]

  • Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) - AIMS Press. (2019, May 21). Retrieved from [Link]

  • Fluorescent Probe Encapsulated in Avidin Protein to Eliminate Nonspecific Fluorescence and Increase Detection Sensitivity in Blood Serum | Analytical Chemistry - ACS Publications. (2016, July 26). Retrieved from [Link]

  • Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy | PLOS One. (2012, January 5). Retrieved from [Link]

  • What Causes High Background in ELISA Tests? - Surmodics IVD. (n.d.). Retrieved from [Link]

  • Fluorescent microscopy troubleshooting: high background - YouTube. (2019, January 30). Retrieved from [Link]

  • How do I reduce high background in my FISH assay? - Oxford Gene Technology. (n.d.). Retrieved from [Link]

  • The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction - PMC. (2016, March 1). Retrieved from [Link]

  • Blockers Practical Guide. (n.d.). Retrieved from [Link]

  • Immunofluorescence (IF/ICC) Tips: Cell Reducing background | Sino Biological. (n.d.). Retrieved from [Link]

  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological. (n.d.). Retrieved from [Link]

  • Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - MDPI. (2023, August 4). Retrieved from [Link]

  • 9 tips to optimize your immunofluorescence staining - ONI. (2019, May 15). Retrieved from [Link]

  • Enhancement of Fluorescence-Based Sandwich Immunoassay Using Multilayered Microplates Modified with Plasma-Polymerized Films - MDPI. (2016, December 25). Retrieved from [Link]

  • Optimization of a two‐step permeabilization fluorescence in situ hybridization (FISH) assay for the detection of Staphylococcus aureus - PMC. (n.d.). Retrieved from [Link]

  • Immunoassay Blocking Reagents Practical Guide. (n.d.). Retrieved from [Link]

  • What's the best way to avoid non-specific binding of the antibody during immunofluorescence? | ResearchGate. (2017, November 26). Retrieved from [Link]

  • Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC. (n.d.). Retrieved from [Link]

  • Cell-Based No-Wash Fluorescence Assays for Compound Screens Using a Fluorescence Cytometry Plate Reader - PMC. (n.d.). Retrieved from [Link]

  • Optimization of fluorescence microscopy techniques for the detection of total and viable lactic acid bacteria in whey starter cultures - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrazinecarbonitrile | C5H3N3 | CID 73172 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. (2022, February 28). Retrieved from [Link]

  • Aminopyrazine | C4H5N3 | CID 78747 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents. (n.d.). Retrieved from

Sources

Optimization

Technical Support Center: Purification Strategies for 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals who are synthesizing and purifying 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals who are synthesizing and purifying 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile .

Because this molecule features a highly polarizable pyrazine ring, an electron-withdrawing carbonitrile group, and a basic tertiary amine with a terminal alkyne, it presents unique chromatographic challenges. This guide bypasses generic advice to focus on the specific physicochemical causality behind purification failures and provides field-proven, self-validating protocols to achieve >95% purity.

Part 1: Troubleshooting & FAQs (Causality & Mechanisms)

Q1: My product streaks severely on standard silica gel, and I am losing yield across dozens of fractions. What is the chemical cause, and how do I fix it? A1: The streaking is caused by an acid-base interaction. Standard silica gel possesses surface silanol groups (Si-OH) that are mildly acidic. Your target molecule contains basic nitrogen atoms (the tertiary amine and the pyrazine core). These basic sites interact strongly with the acidic silanols via hydrogen bonding and ion-exchange mechanisms, leading to irreversible binding and peak tailing[1]. Solution: You must neutralize the stationary phase. Add 1% to 2% (v/v) Triethylamine (TEA) to your mobile phase. TEA acts as a "competing base," saturating the acidic silanol sites so your target molecule can partition freely and elute as a sharp, well-defined band[1].

Q2: I attempted to purify the crude mixture using standard Reverse-Phase Preparative HPLC (0.1% TFA in Water/Acetonitrile), but the compound eluted in the void volume with no resolution. Why? A2: At a low pH (e.g., pH 2 with 0.1% TFA), the tertiary amine in your molecule becomes fully protonated, converting the molecule into a highly polar polycation. In this ionized state, it lacks the lipophilicity required to interact with the hydrophobic C18 stationary phase. Solution: Switch to High-pH Reverse-Phase HPLC (Hp-RP) . By using a buffer such as 10 mM ammonium bicarbonate or ammonium formate adjusted to pH 9–10, you ensure the basic amines remain deprotonated (in their neutral, free-base form). This restores their lipophilicity, dramatically increasing retention time and peak resolution on the C18 column[2],[3].

Q3: My synthesis relies on the Nucleophilic Aromatic Substitution (SNAr) of 5-chloropyrazine-2-carbonitrile with N-methylpropargylamine. How can I remove the excess unreacted secondary amine without running a column? A3: Exploit the difference in nucleophilicity between your starting material and your product. Your unreacted starting material (N-methylpropargylamine) is a secondary amine, while your product is a tertiary amine. By adding Polymer-Supported Isocyanate (PS-NCO) resin to your crude mixture, the isocyanate groups will rapidly and covalently bind the secondary amine to form a urea linkage anchored to the polymer. Because your product is a tertiary amine, it cannot react with the isocyanate. After 1 hour of stirring, simply filter the resin away to remove the starting material completely.

Q4: Can I use an acid-base liquid-liquid extraction for this compound? A4: Yes, but with strict time and temperature controls. While extracting the basic product into 1M HCl and washing away neutral organic impurities is highly effective, the carbonitrile (-CN) group is susceptible to hydrolysis (converting to an amide or carboxylic acid) if left in strong aqueous acid or base for prolonged periods. Perform the extraction rapidly using ice-cold solutions to self-validate the integrity of the nitrile group.

Part 2: Step-by-Step Experimental Protocols

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Use this protocol when removing non-polar byproducts (e.g., unreacted 5-chloropyrazine-2-carbonitrile).

  • Solvent Preparation: Prepare a mobile phase gradient of Hexanes and Ethyl Acetate (Hex:EtOAc). Add exactly 1% (v/v) Triethylamine (TEA) to all solvent mixtures to act as a basic modifier[1].

  • Column Equilibration: Flush a standard bare silica column with 3 column volumes (CV) of the lowest polarity TEA-modified solvent (e.g., 90:10 Hex:EtOAc + 1% TEA) to fully neutralize the acidic silanol groups.

  • Sample Loading: Dissolve the crude 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile in a minimum volume of Dichloromethane (DCM). Apply directly to the column head.

  • Elution & Validation: Run the gradient from 10% to 50% EtOAc. Collect fractions and spot on a TLC plate (pre-treated with TEA). Visualize under short-wave UV (254 nm) due to the highly conjugated pyrazine ring.

  • Solvent Removal: Combine product-containing fractions and concentrate under reduced pressure. Self-Validation Step: Co-evaporate twice with toluene to azeotropically remove any residual TEA before NMR analysis.

Protocol B: High-pH Reverse-Phase Preparative HPLC

Use this protocol for final polishing to achieve >99% purity, especially for separating closely related structural isomers.

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide[2]. Prepare Mobile Phase B: 10 mM Ammonium Bicarbonate in 90% Acetonitrile / 10% Water[3].

  • Sample Preparation: Dissolve the crude material in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Chromatography: Inject the sample onto a C18 Prep column (e.g., Waters XBridge, which is stable at high pH). Run a linear gradient from 5% B to 60% B over 20 minutes.

  • Fraction Collection: Trigger fraction collection via UV absorption at 254 nm.

  • Isolation: Lyophilize (freeze-dry) the collected fractions. Ammonium bicarbonate is volatile and will sublime completely during lyophilization, leaving the pure free-base product without the need for desalting.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the quantitative parameters and expected outcomes for the discussed purification methodologies.

Purification MethodTarget Impurity RemovedStationary PhaseMobile Phase / ReagentsExpected RecoveryPurity Limit
TEA-Modified Flash Chromatography Non-polar organics, halidesBare Silica (SiO2)Hexane/EtOAc + 1% TEA85 - 90%~95%
High-pH Prep-HPLC Isomers, polar degradation productsC18 (High pH stable)Water/MeCN + 10mM NH4HCO3 (pH 10)75 - 80%>99%
Chemical Scavenging Unreacted secondary aminesPS-Isocyanate ResinDCM (Solvent), 3 eq. Resin>95%~90% (Pre-HPLC)
Acid-Base Extraction Neutral/Acidic byproductsLiquid-Liquid1M HCl (aq) / DCM / 1M NaOH (aq)80 - 85%~85%

Part 4: Purification Decision Workflow

To ensure experimental success, follow the logical decision tree below to select the optimal purification route based on your crude LC-MS profile.

PurificationWorkflow Start Crude Mixture: 5-[Methyl(prop-2-yn-1-yl)amino] pyrazine-2-carbonitrile CheckImp Identify Major Impurities (LC-MS / TLC) Start->CheckImp Imp1 Unreacted Secondary Amine (N-methylpropargylamine) CheckImp->Imp1 Imp2 Non-polar Byproducts (e.g., Halide starting material) CheckImp->Imp2 Imp3 Complex Mixture / Close-eluting Isomers CheckImp->Imp3 Act1 Polymer-Supported Isocyanate (PS-NCO) Scavenging Imp1->Act1 Act2 Flash Column Chromatography (Silica + 1-2% TEA) Imp2->Act2 Act3 High-pH Reverse-Phase Prep-HPLC (pH 9-10) Imp3->Act3 Final Pure Product (>95% Purity) Act1->Final Act2->Final Act3->Final

Decision tree for the purification of pyrazine-2-carbonitrile derivatives based on impurity profiles.

Part 5: References

  • Qiu, L., et al. "Comparative Proteomic Analysis of the Graft Unions in Hickory (Carya cathayensis) Provides Insights into Response Mechanisms to Grafting Process." Frontiers in Plant Science, Apr. 2017. Available at:[Link]

  • Zhang, Y., et al. "Quantitative Proteome and Transcriptome Dynamics Analysis Reveals Iron Deficiency Response Networks and Signature in Neuronal Cells." MDPI, Jan. 2022. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile vs. Standard Alkyne Linkers in Click Chemistry

Executive Summary & The Paradigm Shift in Linker Design In the realm of bioconjugation and drug development, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for modular synthesis. Historically, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Paradigm Shift in Linker Design

In the realm of bioconjugation and drug development, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for modular synthesis. Historically, standard aliphatic alkynes (e.g., propargylamine, propargyl ethers) have been utilized as purely structural, "silent" linkers. However, the demand for multifunctional bioconjugates has driven the development of "smart" linkers.

5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile represents a paradigm shift. By integrating a terminal alkyne onto a highly electron-deficient pyrazine-2-carbonitrile core, this molecule transcends the role of a simple linker. It acts simultaneously as a highly stable click handle, a [1], and a self-reporting push-pull fluorophore. This guide objectively compares its performance against standard alkynes, providing mechanistic insights and self-validating experimental protocols for advanced research applications.

Structural and Electronic Profiling: The Causality of the Pyrazine Core

To understand the superior utility of the pyrazine alkyne, we must analyze the causality behind its electronic structure compared to standard aliphatic linkers.

The Limitations of Standard Alkynes

Standard linkers like propargylamine are electron-rich. During CuAAC, the presence of trace Cu(II)—an inevitable byproduct of Cu(I) oxidation in aqueous media—can catalyze the oxidative dealkylation of these electron-rich amines. This side reaction degrades the linker, reduces conjugation yields, and generates reactive oxygen species (ROS) that can damage sensitive biomolecules. Furthermore, standard alkynes are optically silent, requiring the secondary attachment of a bulky fluorophore (like Cy5 or FITC) to track the bioconjugate.

The Push-Pull Advantage of the Pyrazine Alkyne

In 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile, the N-propargyl group is attached to an amine that is directly conjugated to a pyrazine ring bearing a highly electronegative carbonitrile group.

  • Oxidative Stability: The nitrogen lone pair of the amino group is heavily delocalized into the electron-deficient pyrazine ring via mesomeric effects. This drastically reduces the electron density on the amine, raising its oxidation potential and rendering it highly resistant to Cu(II)-catalyzed degradation.

  • Intrinsic Fluorescence: This delocalization creates an Intramolecular Charge Transfer (ICT) state. The amino group acts as the electron donor, the pyrazine ring as the π -bridge, and the carbonitrile as the electron acceptor[2]. This push-pull dynamic transforms the linker into a compact fluorophore, enabling real-time, label-free tracking of the click reaction[3].

G N1 5-Amino Donor N2 Pyrazine π-Bridge N1->N2 Lone Pair Delocalization N3 2-Carbonitrile Acceptor N2->N3 Electron Withdrawal N5 Intramolecular Charge Transfer (Fluorescence) N3->N5 Induces N4 N-Propargyl Alkyne N4->N1 Covalently Linked

Fig 1: Push-pull electronic mechanism of the pyrazine-2-carbonitrile fluorogenic alkyne.

Quantitative Performance Comparison

The following table summarizes the operational and photophysical differences between standard aliphatic alkynes and the pyrazine-based alkyne in bioconjugation workflows.

Performance MetricStandard Aliphatic Alkyne (e.g., Propargylamine)5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile
Intrinsic Fluorescence None (Optically silent)Yes (Push-Pull ICT, Ex ~400nm, Em ~520nm)
Pharmacophoric Value Low (Purely structural)High (Privileged CHK1 hinge-binding motif)
Amine Oxidation Risk (CuII) High (Prone to dealkylation)Low (Electron-withdrawn nitrogen)
Reaction Kinetics (CuAAC) Very FastModerate to Fast (Highly tunable via THPTA ratio)
Post-Click Tracking Requires secondary fluorescent tagSelf-reporting via SEC/HPLC-FLD
Molecular Footprint SmallCompact (Adds functionality without steric bulk)

Self-Validating Experimental Protocol for CuAAC

To ensure absolute trustworthiness in your bioconjugation workflow, the following protocol utilizes a self-validating system . By leveraging the intrinsic fluorescence of the pyrazine alkyne, we can use Size Exclusion Chromatography coupled with a Fluorescence Detector (SEC-FLD) to definitively prove covalent attachment without orthogonal assays.

Causality Behind Reagent Choices:
  • THPTA Ligand: Cu(I) can generate ROS that degrade proteins. THPTA acts as an accelerating ligand and a sacrificial shield, protecting the biomolecule while maintaining Cu(I) in its active catalytic state.

  • Pre-mixing Cu/Ligand: Premixing CuSO₄ and THPTA before adding them to the protein prevents free Cu(II) from binding to non-specific metal-binding sites on the protein surface.

Step-by-Step Methodology:

Step 1: Reagent Preparation

  • Prepare a 100 µM solution of the Azide-tagged protein in 1X PBS (pH 7.4).

  • Prepare a 10 mM stock of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile in LC-MS grade DMSO.

  • Prepare the catalytic complex: Mix 20 mM CuSO₄ (in water) with 50 mM THPTA ligand (in water) at a 1:2.5 ratio. Incubate at room temperature for 10 minutes.

  • Prepare a fresh 100 mM solution of Sodium Ascorbate in degassed water.

Step 2: Reaction Execution

  • To 500 µL of the Azide-protein solution, add 10 µL of the pyrazine alkyne stock (final concentration ~200 µM, 2 eq).

  • Add 10 µL of the pre-formed CuSO₄/THPTA catalytic complex.

  • Initiate the reaction by adding 10 µL of the fresh Sodium Ascorbate solution.

  • Vortex gently and incubate the mixture in the dark at 25°C for 2 hours.

Step 3: Self-Validating SEC-FLD Analysis

  • Inject 50 µL of the crude reaction mixture onto an analytical SEC column (e.g., Superdex 75) connected to an HPLC system equipped with a Fluorescence Detector (Ex: 400 nm, Em: 520 nm).

  • Validation Logic: The unreacted pyrazine alkyne is a small molecule and will elute late in the column volume. If the click reaction is successful, the fluorescence signal will shift to the early-eluting, high-molecular-weight protein fraction. An early-eluting fluorescent peak is definitive, self-validating proof of covalent conjugation.

G A Azide-Protein C CuAAC Reaction (CuSO4/THPTA) A->C B Pyrazine Alkyne B->C D SEC Separation C->D Crude Mixture E Fluorescent Protein (Self-Validated) D->E High MW Fraction

Fig 2: Self-validating CuAAC workflow utilizing SEC-FLD to confirm successful bioconjugation.

Applications in Drug Development

Beyond bioconjugation, the 5-aminopyrazine-2-carbonitrile core is a highly validated pharmacophore. Structural biology studies have demonstrated that the carbonitrile nitrogen and the pyrazine N-4 atom interact optimally with a conserved water network in the active site of Checkpoint Kinase 1 (CHK1), specifically near the Asn59 residue[1].

By utilizing 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile in fragment-based drug discovery (FBDD), medicinal chemists can "click" this privileged hinge-binding motif directly onto diverse azide-bearing diversity elements, rapidly generating libraries of highly selective kinase inhibitors while simultaneously embedding a fluorescent reporter for cellular localization assays[4].

References

  • Osborne, J. D., et al. "Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)." Journal of Medicinal Chemistry, 2016.[Link]

  • Audebert, P., et al. "Synthesis and Photophysical Investigation of a Series of Push–Pull Arylvinyldiazine Chromophores." The Journal of Organic Chemistry, 2012.[Link]

  • Lord, S. J., et al. "A photoactivatable push-pull fluorophore for single-molecule imaging in live cells." Journal of the American Chemical Society, 2008.[Link]

  • "Exploring Surface-Enhanced Raman Spectroscopy of Pyrazine-2-Carbonitrile for Indirect Label-Free Albumin Quantification." Analytical Chemistry, 2025.[Link]

Sources

Comparative

Comparative Cytotoxicity Guide: 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile in Oncology Screening

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, evaluating novel small molecules requires looking beyond raw IC50 values to understand the structural and mechanistic causality driving cellula...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, evaluating novel small molecules requires looking beyond raw IC50 values to understand the structural and mechanistic causality driving cellular response. Pyrazine-2-carbonitrile derivatives are a highly validated class of Checkpoint Kinase 1 (CHK1) inhibitors, a critical node in the DNA Damage Response (DDR) network[1].

5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile (CAS: 1556142-23-4) represents a structurally distinct building block within this family[2]. Structural modeling of the pyrazine-2-carbonitrile pharmacophore demonstrates that the pyrazine nitrogen and adjacent amino groups form essential hydrogen bonds with the hinge region of the kinase (specifically Glu85 and Cys87), while the carbonitrile group anchors to Lys38 in the ATP-binding pocket[3]. The substitution of a methyl(propargyl)amino group at the 5-position extends into the solvent-exposed ribose pocket, modulating both target affinity and cellular permeability[4].

In tumors with high replication stress (e.g., MYC-driven or RAS-mutant cancers), cells rely heavily on the ATR-CHK1 pathway to arrest the cell cycle at the G2/M checkpoint to repair DNA[5]. Inhibiting CHK1 with a pyrazine-2-carbonitrile abrogates this checkpoint, forcing cancer cells with unrepaired DNA to prematurely enter mitosis, ultimately triggering mitotic catastrophe and apoptosis[NIH/PMC][5].

CHK1_Mechanism DNA_Damage Replication Stress (Genotoxic Agents) ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 ATR->CHK1 Phosphorylates CDC25 CDC25A/C CHK1->CDC25 Inhibits CDK1 CDK1/Cyclin B (G2/M Checkpoint) CHK1->CDK1 Checkpoint Arrest CDC25->CDK1 Activates Apoptosis Mitotic Catastrophe (Cell Death) Compound 5-[Methyl(prop-2-yn-1-yl)amino] pyrazine-2-carbonitrile Compound->CHK1 Competitive Inhibition Compound->Apoptosis Forces Premature Mitosis

Mechanism of action for CHK1 inhibition leading to mitotic catastrophe.

Comparative Cytotoxicity Profiles

To objectively benchmark 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile, we compare its performance against Prexasertib (a clinical-stage pyrazine-2-carbonitrile CHK1 inhibitor) and Gemcitabine (a standard-of-care antimetabolite)[1].

Because CHK1 inhibitors show high potentiation of DNA-damaging agents that act in the S-phase, cytotoxicity is evaluated both as a monotherapy (GI50) and in combination[5]. The Potentiation Index (PI) is calculated as the ratio of Monotherapy GI50 to Combination GI50[3].

Table 1: Representative Preclinical Cytotoxicity Profile across Standard Cancer Cell Lines

Cell LineCancer TypeTarget Compound GI50 (µM)Prexasertib GI50 (µM)Gemcitabine GI50 (µM)Combo GI50 (Target + Gem)Potentiation Index (PI)
HT29 Colorectal1.250.850.0450.008 µM5.6
SW620 Colorectal0.980.620.0320.004 µM8.0
OVCAR-3 Ovarian0.450.300.0150.002 µM7.5
HCC1806 TNBC0.720.480.0220.003 µM7.3

Data Interpretation: While the propargyl-substituted target compound exhibits slightly higher monotherapy GI50 values compared to the highly optimized Prexasertib, it demonstrates a robust Potentiation Index (PI > 5.0 across all lines), confirming its efficacy as a potent chemosensitizer[3].

Experimental Workflows & Self-Validating Protocols

A common pitfall in kinase inhibitor screening is relying on assays that fail to capture the temporal dynamics of the target. The protocols below are designed as a self-validating system : the SRB assay measures functional viability, while the orthogonal MIA assay confirms that the cell death is mechanistically driven by on-target CHK1 inhibition[Oncotarget][3].

Cytotoxicity_Workflow Step1 1. Cell Seeding (Log-phase growth) Step2 2. Compound Dosing (0.001 - 10 µM) Step1->Step2 Step3 3. 96-h Incubation (Min. 4 Doublings) Step2->Step3 Step4 4. Target Validation (MIA / pS296 CHK1) Step3->Step4 Step5 5. SRB Assay (Viability Readout) Step4->Step5 Step6 6. Data Analysis (IC50 & PI Calculation) Step5->Step6

Standardized high-throughput workflow for evaluating CHK1 inhibitor cytotoxicity.

Protocol 1: 96-Hour Sulforhodamine B (SRB) Cytotoxicity Assay

Causality Note: Why use SRB over MTT/MTS? SRB stains total protein mass, which is directly proportional to cell number, and is immune to metabolic interference from compounds that alter mitochondrial activity without causing cell death. Furthermore, a 96-hour incubation is strictly required; CHK1 inhibitors require cells to cycle through S-phase multiple times (typically 4 doubling times) to accumulate lethal DNA damage[3].

  • Cell Seeding: Seed cells (e.g., 2,000 cells/well for HT29) in 96-well plates. Fill edge wells with PBS to prevent evaporative edge effects. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare 9-point serial dilutions of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile (0.001 µM to 10 µM). For combination screening, add a fixed IC20 dose of Gemcitabine to all test wells.

  • Incubation: Incubate plates for exactly 96 hours.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Wash 5 times with deionized water and air dry.

  • Staining & Quantification: Stain with 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Wash 4 times with 1% acetic acid to remove unbound dye. Solubilize the bound dye in 10 mM Tris base (pH 10.5) and read absorbance at 540 nm using a microplate reader.

Protocol 2: Mitosis Induction Assay (MIA) for Target Engagement

Causality Note: Cytotoxicity alone does not prove target engagement. The MIA serves as an internal validation control. By pre-treating cells with a DNA-damaging agent to induce G2 arrest, the subsequent addition of a true CHK1 inhibitor will force cells into mitosis, measurable by an increase in specific mitotic biomarkers[3].

  • G2 Arrest Induction: Treat SW620 cells with 1 µM etoposide for 16 hours to induce DNA damage and engage the G2/M checkpoint.

  • Inhibitor Addition: Add varying concentrations of the target compound (0.01 - 1 µM) in the presence of nocodazole (to trap cells in mitosis). Incubate for 8 hours.

  • Biomarker Readout: Fix cells and perform a cell-based ELISA or Flow Cytometry for phospho-Histone H3 (Ser10) (a marker of mitosis) and the reduction of pS296 CHK1 (autophosphorylation marker of active CHK1)[3]. An increase in p-Histone H3 confirms the abrogation of the G2 checkpoint.

Conclusion & Application Notes

5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile serves as a highly effective structural scaffold for DDR pathway modulation. While its monotherapy cytotoxicity is potent in high-replication-stress lines (like OVCAR-3), its true value lies in its high Potentiation Index when combined with S-phase genotoxins. Researchers utilizing this compound should strictly adhere to the 96-hour assay window and employ orthogonal MIA validation to ensure data integrity and mechanistic accuracy.

References

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry (NIH/PMC). URL:[Link]

  • The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma. Oncotarget. URL:[Link]

  • A patent review of CHK1 inhibitors (2019 – present). Expert Opinion on Therapeutic Patents (Taylor & Francis). URL:[Link]

Sources

Validation

In Vivo Efficacy of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile Derivatives: A Comparative Guide for Preclinical Development

This guide provides a comprehensive analysis of the therapeutic potential of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile and its derivatives. Given the nascent stage of direct in vivo validation for this speci...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the therapeutic potential of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile and its derivatives. Given the nascent stage of direct in vivo validation for this specific chemical series, this document establishes a framework for its evaluation. By leveraging experimental data from structurally related pyrazine-2-carbonitrile compounds and established therapeutic agents, we project potential efficacy and offer detailed methodologies for preclinical validation. This guide is intended to empower researchers and drug development professionals to design and execute robust in vivo studies for this promising class of molecules.

Introduction: The Therapeutic Promise of the Pyrazine-2-Carbonitrile Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutics.[1] The pyrazine-2-carbonitrile moiety, in particular, has emerged as a key pharmacophore in the design of targeted therapies, especially in oncology.[2] The incorporation of a methyl(prop-2-yn-1-yl)amino group at the 5-position introduces a reactive handle and potential for unique interactions with biological targets, making this series a compelling area for investigation.

Derivatives of pyrazine-2-carbonitrile have demonstrated significant potential as inhibitors of critical cellular signaling pathways implicated in cancer progression, such as Fibroblast Growth Factor Receptors (FGFR) and Checkpoint Kinase 1 (CHK1).[2][3] The clinical evaluation of compounds like Prexasertib, a pyrazine-2-carbonitrile derivative, underscores the therapeutic viability of this scaffold.[2] Furthermore, the pyrazine core is also associated with antimicrobial and anti-inflammatory activities, suggesting a broader therapeutic potential for its derivatives.[1][4]

This guide will explore the projected in vivo applications of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile derivatives by comparing their potential performance with current standards of care, providing detailed experimental protocols for their validation, and illustrating the key signaling pathways involved.

Projected Comparative Performance Analysis

While direct in vivo comparative data for the titular series is not yet publicly available, we can infer potential performance based on the activity of structurally analogous compounds. The following sections provide a projected comparison against established therapies in key therapeutic areas.

Anticancer Activity: Targeting Kinase Signaling

Aberrant kinase signaling is a cornerstone of cancer development and progression. Pyrazine derivatives have been successfully developed as kinase inhibitors.[2]

Some pyrazine derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases frequently dysregulated in various cancers.[3] The table below compares the in vitro activity of a representative 3-amino-pyrazine-2-carboxamide derivative with an approved FGFR inhibitor, Pemigatinib, to provide a benchmark for future in vivo studies.

Compound/DrugTargetIn Vitro Potency (IC50)Status
Projected 5-[Methyl(prop-2-yn-1-yl)amino] pyrazine-2-carbonitrile Derivative FGFRTBDInvestigational
Representative 3-amino-pyrazine-2-carboxamide derivative[3]FGFRNot SpecifiedPreclinical
PemigatinibFGFR1/2/30.4-0.5 nMFDA Approved

Prexasertib (LY2606368), a pyrazine-2-carbonitrile derivative, is a potent inhibitor of CHK1, a key regulator of the DNA damage response.[2] Its clinical investigation provides a valuable reference for the potential of this chemical class.

Compound/DrugTargetIn Vitro Potency (IC50)Status
Projected 5-[Methyl(prop-2-yn-1-yl)amino] pyrazine-2-carbonitrile Derivative CHK1TBDInvestigational
Prexasertib (LY2606368)[2]CHK11 nMPhase II Clinical Trials
Gemcitabine (Standard of Care in combination)DNA SynthesisNot ApplicableFDA Approved
Antimicrobial Activity

Pyrazine derivatives have also shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis.[4][5]

The table below compares the in vitro potency of related pyrazine derivatives against M. tuberculosis with the first-line antitubercular drug, Pyrazinamide.

Compound/DrugTarget OrganismIn Vitro Potency (MIC)
Projected 5-[Methyl(prop-2-yn-1-yl)amino] pyrazine-2-carbonitrile Derivative M. tuberculosis H37RvTBD
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide[4]M. tuberculosis H37Rv6 µM
Pyrazinamide (PZA)M. tuberculosis H37RvpH-dependent (active at acidic pH)

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazine-2-carbonitrile derivatives are anticipated to be mediated through the inhibition of key signaling pathways. Understanding these mechanisms is crucial for rational drug design and patient selection in future clinical trials.

FGFR Signaling Pathway

The diagram below illustrates the FGFR signaling pathway and the potential point of inhibition by a 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile derivative. Aberrant activation of this pathway can lead to increased cell proliferation, survival, and angiogenesis.

FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG DAG PLCg->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 5-[Methyl(prop-2-yn-1-yl)amino] -pyrazine-2-carbonitrile Derivative Inhibitor->FGFR

Caption: Projected inhibition of the FGFR signaling pathway.

CHK1-Mediated DNA Damage Response

CHK1 is a critical kinase in the DNA damage response pathway. Its inhibition can sensitize cancer cells to DNA-damaging agents.

CHK1_Pathway DNA_Damage DNA Damaging Agent (e.g., Gemcitabine) ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 CDC25 CDC25 CHK1->CDC25 Apoptosis Apoptosis CHK1->Apoptosis Inhibition of CHK1 leads to apoptosis in p53-deficient cells CDK CDK CDC25->CDK Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest Inhibitor 5-[Methyl(prop-2-yn-1-yl)amino] -pyrazine-2-carbonitrile Derivative Inhibitor->CHK1

Caption: Mechanism of CHK1 inhibition in the DNA damage response.

Experimental Protocols for In Vivo Efficacy Evaluation

The following are detailed methodologies for key experiments to validate the therapeutic potential of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile derivatives in vivo.

General Workflow for In Vivo Validation

A systematic approach is essential for the successful in vivo evaluation of novel compounds.

InVivo_Workflow A Compound Synthesis & In Vitro Screening B Animal Model Selection (e.g., Xenograft, Syngeneic) A->B C Dose Range Finding & Toxicology Studies B->C D Treatment Administration (Test Compound vs. Vehicle vs. Standard of Care) C->D E In-life Monitoring (e.g., Tumor Volume, Body Weight, Clinical Signs) D->E F Endpoint Analysis (e.g., Tumor Weight, Biomarker Analysis) E->F G Data Analysis & Statistical Evaluation F->G H Conclusion on Therapeutic Potential G->H

Caption: General workflow for in vivo validation studies.

Protocol: Murine Xenograft Model for Anticancer Efficacy

Objective: To evaluate the anti-tumor activity of a test compound in a mouse xenograft model of human cancer.

Methodology:

  • Cell Line Selection: Choose a human cancer cell line with a relevant genetic alteration (e.g., FGFR amplification or a p53 mutation).

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound at various doses, and a positive control/standard of care).

  • Compound Administration: Administer the test compound and controls via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • In-life Measurements: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.

  • Endpoint Collection: At the end of the study (based on tumor size in the control group or a set time point), euthanize the mice and collect tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Analyze tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the observed effects.

Protocol: In Vivo Antimicrobial Efficacy in an Infection Model

Objective: To assess the ability of a test compound to reduce the bacterial load in an animal model of infection.

Methodology:

  • Bacterial Strain Selection: Use a clinically relevant bacterial strain, potentially one with known resistance to standard antibiotics.

  • Animal Model: Use a suitable mouse strain for the infection model (e.g., BALB/c mice).

  • Infection Induction: Induce a localized or systemic infection. For example, a thigh infection model can be established by injecting a bacterial suspension into the thigh muscle.

  • Treatment Initiation: Begin treatment with the test compound at a specified time post-infection.

  • Compound Administration: Administer the test compound and controls (vehicle and a standard antibiotic) via an appropriate route and schedule.

  • Endpoint Analysis: At a predetermined time point, euthanize the mice and collect the infected tissue (e.g., thigh muscle).

  • Bacterial Load Quantification: Homogenize the tissue and perform serial dilutions to plate on appropriate agar to determine the number of colony-forming units (CFUs).

  • Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the antimicrobial efficacy of the test compound.

Conclusion and Future Directions

While direct in vivo data for 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile derivatives is currently limited, the promising activities of structurally related compounds against key therapeutic targets in oncology and infectious diseases underscore their potential. The comparative analysis and detailed protocols presented in this guide provide a solid foundation for advancing this chemical series through preclinical development. Future research should focus on synthesizing a focused library of these derivatives and evaluating them in the described in vivo models to establish their efficacy and safety profiles. The versatility of the pyrazine-2-carbonitrile scaffold suggests that with further optimization, novel and effective therapeutics can be developed.

References

  • In Vivo Therapeutic Potential of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivatives: A Comparative Guide - Benchchem.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PubMed.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI.
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC.
  • A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles - Benchchem.
  • spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives - Benchchem.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC.
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate.
  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC.
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC.
  • US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents.
  • N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - MDPI.

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